3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide
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Overview
Description
3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide is a complex organic compound that features a combination of furan, thiazole, and acrylamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide typically involves multi-step organic reactions One common approach is to start with the bromination of furan to obtain 5-bromofuran This intermediate is then reacted with cyanoacrylamide under specific conditions to form the desired acrylamide derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted furan derivatives
Scientific Research Applications
3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide: Lacks the bromofuran moiety.
3-(5-Bromofuran-2-yl)-2-cyanoacrylamide: Lacks the benzo[d]thiazol-2-yl group.
N-(5-Methoxybenzo[d]thiazol-2-yl)acrylamide: Lacks both the bromofuran and cyano groups.
Uniqueness
The unique combination of the bromofuran, cyano, and benzo[d]thiazol-2-yl groups in 3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
853356-26-0 |
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Molecular Formula |
C16H10BrN3O3S |
Molecular Weight |
404.2 g/mol |
IUPAC Name |
(E)-3-(5-bromofuran-2-yl)-2-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C16H10BrN3O3S/c1-22-10-2-4-13-12(7-10)19-16(24-13)20-15(21)9(8-18)6-11-3-5-14(17)23-11/h2-7H,1H3,(H,19,20,21)/b9-6+ |
InChI Key |
GBCIJWYSAMJQOM-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC(=O)/C(=C/C3=CC=C(O3)Br)/C#N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC(=O)C(=CC3=CC=C(O3)Br)C#N |
Origin of Product |
United States |
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